

# Spectral Data Analysis of 11-Bromoundecanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: **11-Bromoundecanoic acid**

Cat. No.: **B048718**

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This technical guide provides a comprehensive overview of the spectral data for **11-bromoundecanoic acid**, a bifunctional organic compound utilized in synthetic organic chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

## Core Spectral Data

The spectral data for **11-bromoundecanoic acid** is summarized below, providing key insights into its molecular structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for **11-bromoundecanoic acid** are presented below. The data was acquired in deuterated chloroform (CDCl<sub>3</sub>).

### <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11.5	Singlet (broad)	1H	-COOH
3.41	Triplet	2H	Br-CH <sub>2</sub> -
2.35	Triplet	2H	-CH <sub>2</sub> -COOH
1.85	Quintet	2H	Br-CH <sub>2</sub> -CH <sub>2</sub> -
1.63	Quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -COOH
1.2-1.4	Multiplet	12H	-(CH <sub>2</sub> ) <sub>6</sub> -

Note: Data are estimated from the spectrum available from ChemicalBook.[\[1\]](#)

#### <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~180.1	C=O
~34.1	Br-CH <sub>2</sub> -
~33.9	-CH <sub>2</sub> -COOH
~32.8	Br-CH <sub>2</sub> -CH <sub>2</sub> -
~29.3	-(CH <sub>2</sub> ) <sub>6</sub> -
~29.1	-(CH <sub>2</sub> ) <sub>6</sub> -
~28.7	-(CH <sub>2</sub> ) <sub>6</sub> -
~28.1	-(CH <sub>2</sub> ) <sub>6</sub> -
~24.7	-CH <sub>2</sub> -CH <sub>2</sub> -COOH

Note: Data are estimated from the spectrum available from ChemicalBook.[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of atoms in a molecule and is used to determine the functional groups present. The characteristic absorption bands for **11-bromoundecanoic acid** are listed below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2917, ~2849	Strong	C-H stretch (alkane)
~1708	Strong	C=O stretch (carboxylic acid)
~1465	Medium	C-H bend (alkane)
~1290	Medium	C-O stretch (carboxylic acid)
~930	Broad	O-H bend (carboxylic acid dimer)
~646	Medium	C-Br stretch

Note: Data are estimated from the gas-phase IR spectrum provided by the NIST Chemistry WebBook.[\[3\]](#)

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge (m/z) ratios provide information on the molecular weight and structure of the compound.

m/z	Relative Intensity (%)	Tentative Fragment Assignment
60	100	[CH <sub>3</sub> COOH <sub>2</sub> ] <sup>+</sup>
73	75	[C <sub>3</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>
55	70	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	65	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
185/187	10	[M - C <sub>4</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup>
264/266	<5	[M] <sup>+</sup> (Molecular Ion)

Note: Data are derived from the mass spectrum provided by the NIST Chemistry WebBook.

The presence of bromine (isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$  in ~1:1 ratio) results in characteristic M/M+2 isotope patterns for bromine-containing fragments.[\[4\]](#)

## Experimental Protocols

The following sections describe standardized methodologies for the acquisition of spectral data for solid organic compounds like **11-bromoundecanoic acid**.

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Weigh approximately 5-10 mg of **11-bromoundecanoic acid**.
  - Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (Example: 300 MHz Spectrometer):
  - Spectrometer: Bruker AVANCE 300 or equivalent.
  - $^1\text{H}$  NMR:
    - Observe Frequency: 300 MHz
    - Pulse Angle: 30°
    - Acquisition Time: ~3.4 s
    - Relaxation Delay: 1.0 s
    - Number of Scans: 16
  - $^{13}\text{C}$  NMR:
    - Observe Frequency: 75 MHz

- Pulse Program: Proton-decoupled
- Pulse Angle: 30°
- Acquisition Time: ~1.8 s
- Relaxation Delay: 2.0 s
- Number of Scans: 1024
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
  - Place approximately 1-2 mg of **11-bromoundecanoic acid** into an agate mortar.
  - Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
  - Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
  - Transfer a portion of the powder to a pellet die.
  - Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrument Parameters:
  - Spectrometer: PerkinElmer Spectrum Two, Bruker Tensor, or equivalent FT-IR spectrometer.

- Scan Range: 4000  $\text{cm}^{-1}$  to 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum should be run using an empty sample holder or a pure KBr pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the spectrometer.
  - Acquire the spectrum. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

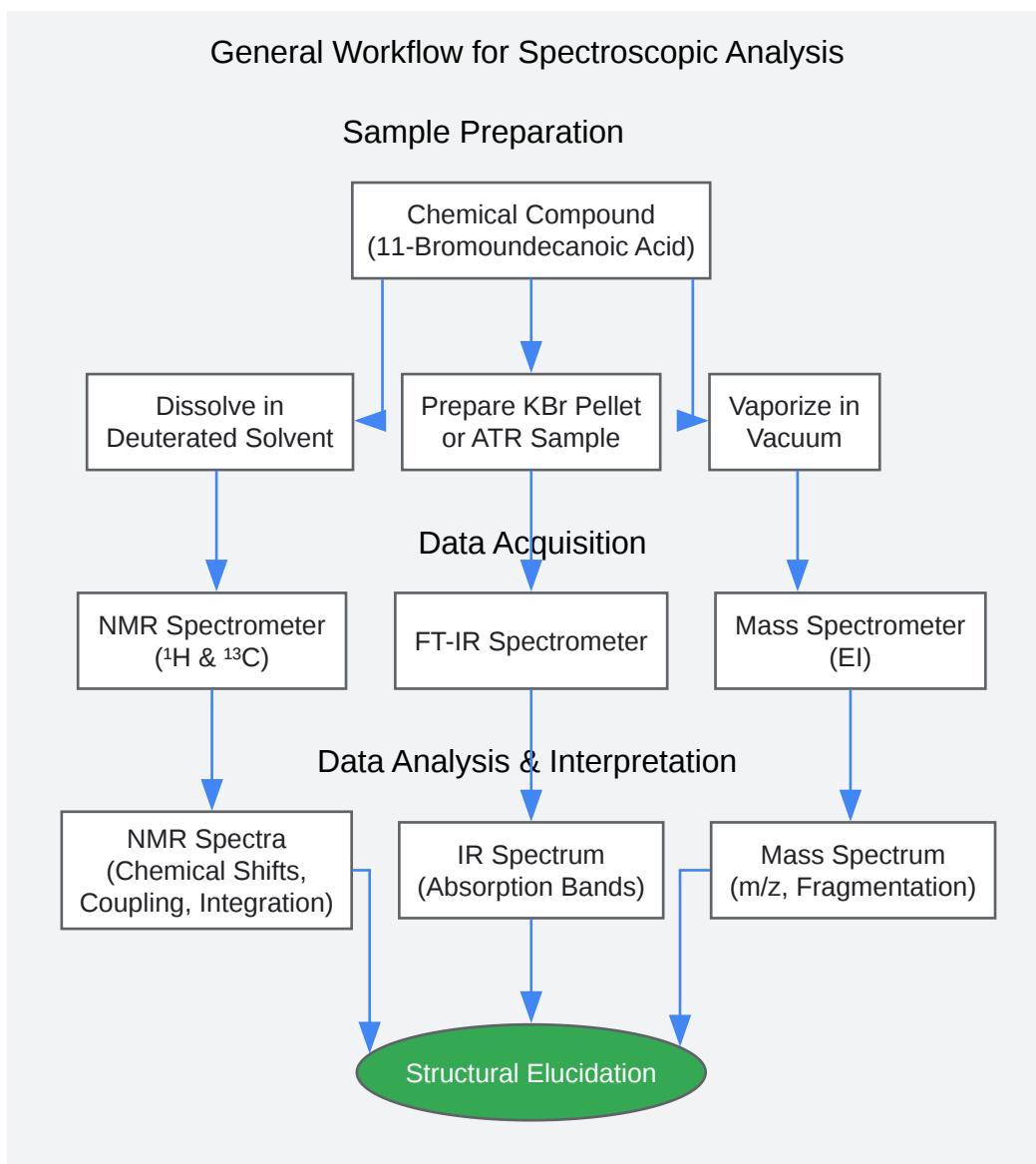
## Mass Spectrometry Protocol (Electron Ionization)

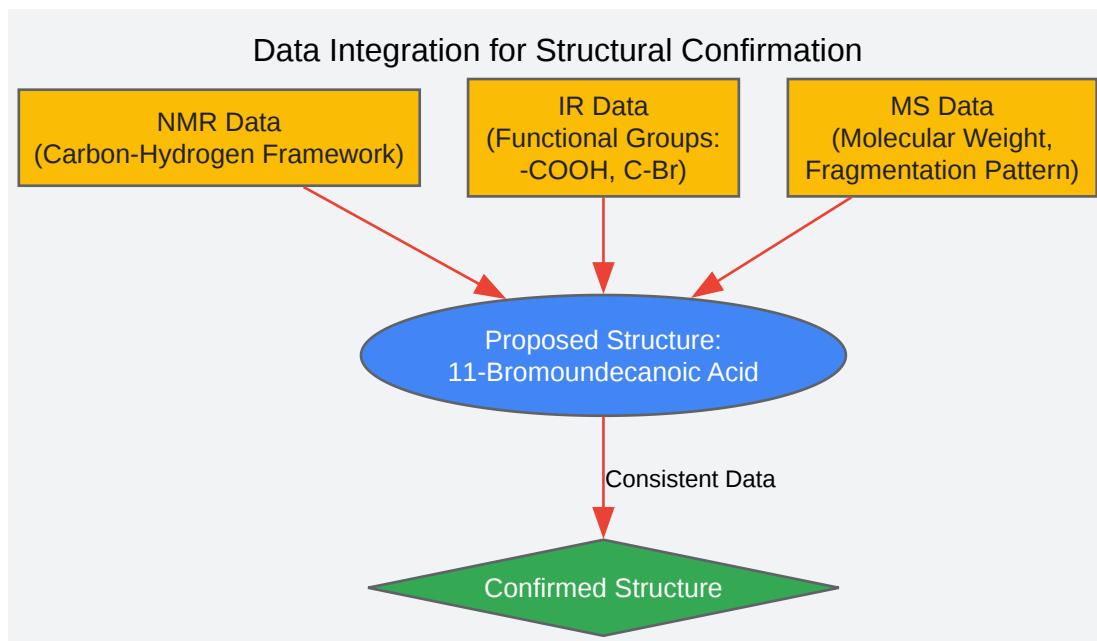
- Sample Introduction:
  - The sample is introduced into the ion source, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC).
  - The sample is vaporized by heating under high vacuum.
- Ionization:
  - The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.
  - This causes the molecules to ionize and fragment.
- Mass Analysis:
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
  - The resulting positive ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio.

- Detection:
  - An electron multiplier or similar detector records the abundance of each ion.
  - The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

## Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of spectral analysis for a chemical compound.





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